1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol
Description
1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol is a brominated aromatic alcohol featuring a butanol backbone substituted at the first carbon with a 2-bromo-phenyl group and at the fourth carbon with a phenyl group. This structure combines aromatic bromine’s electron-withdrawing effects with the hydroxyl group’s polarity, making it a candidate for applications in medicinal chemistry and synthetic intermediates. For instance, bromine in the ortho position may induce steric hindrance and alter electronic distribution, while the alcohol group enhances hydrogen-bonding capacity compared to ketones or amines .
Properties
Molecular Formula |
C16H17BrO |
|---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
1-(2-bromophenyl)-4-phenylbutan-1-ol |
InChI |
InChI=1S/C16H17BrO/c17-15-11-5-4-10-14(15)16(18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,18H,6,9,12H2 |
InChI Key |
YCAYZCUOGMSTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol with structurally related compounds, focusing on substituent effects, functional groups, and spectral data from the evidence provided.
Table 1: Structural and Functional Group Comparisons
*Estimated based on structural formula.
Key Comparison Points:
Functional Group Influence: Alcohol vs. Alcohol vs. Ketone: The ketone group in 1-(4-Bromo-2-fluorophenyl)pentan-1-one () lacks hydrogen-bonding capacity, likely reducing water solubility but enhancing stability against oxidation compared to alcohols .
Halogen Effects: Positional Isomerism: Bromine in the ortho position (target and a11) may sterically hinder reactions compared to para-substituted analogs (e.g., e3’s benzyl group). Halogen Type: Iodine (e2, ) and chlorine (e8, ) in similar compounds show variable effects on binding affinity and lipophilicity, with bromine offering a balance of size and reactivity .
Spectral Data Insights :
- NMR Shifts : In amine derivatives (e.g., a11), the 2-bromo-phenyl group causes deshielding in $^1$H NMR (δ ~7.5–8.0 ppm for aromatic protons) due to electron withdrawal. Alcohol protons (e.g., ) typically resonate at δ 1.5–2.5 ppm (CH$_2$) and δ 4.5–5.0 ppm (OH) .
- Mass Spectrometry : Amine derivatives (e.g., e3, m/z 606.5) show fragmentation patterns dominated by triazole ring cleavage, while alcohols (e.g., ) exhibit loss of H$_2$O (18 Da) and Br (79.9 Da) .
Table 2: Spectral Data Comparison
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